molecular formula C8H15N3O2S2 B14937402 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide

Cat. No.: B14937402
M. Wt: 249.4 g/mol
InChI Key: ONVVWBRZVRTGGJ-UHFFFAOYSA-N
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Description

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide typically involves the reaction of 2-amino-5-(2,2-dimethylpropyl)-1,3,4-thiadiazole with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thiadiazole derivatives with reduced sulfonamide groups.

    Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
  • N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide
  • N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide

Uniqueness

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide stands out due to its specific structural features, which confer unique reactivity and biological activity. Its methanesulfonamide group is particularly significant in its interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H15N3O2S2

Molecular Weight

249.4 g/mol

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide

InChI

InChI=1S/C8H15N3O2S2/c1-8(2,3)5-6-9-10-7(14-6)11-15(4,12)13/h5H2,1-4H3,(H,10,11)

InChI Key

ONVVWBRZVRTGGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)NS(=O)(=O)C

Origin of Product

United States

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